1-(4-Fluorophenyl)propan-2-amine hydrochloride

Descripción general

Descripción

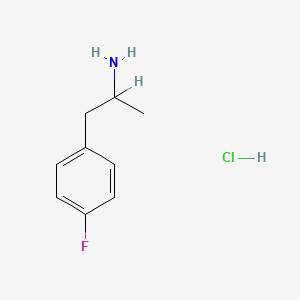

1-(4-Fluorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H13ClFN and a molecular weight of 189.66 g/mol It is a derivative of phenethylamine, characterized by the presence of a fluorine atom on the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)propan-2-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield 1-(4-fluorophenyl)propan-2-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Fluorophenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.

Reduction: Formation of 1-(4-fluorophenyl)propan-2-ol or 1-(4-fluorophenyl)propan-2-amine.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(4-Fluorophenyl)propan-2-amine hydrochloride is utilized in several scientific research domains:

1. Pharmacology and Neurochemistry

- Mechanism of Action : The compound acts primarily as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine in the central nervous system. This mechanism is crucial for understanding its potential therapeutic effects in treating disorders related to neurotransmitter dysregulation.

- Binding Studies : Research indicates that this compound may exhibit high binding affinity to the dopamine transporter (DAT), making it a candidate for studying stimulant effects and addiction mechanisms .

2. Medicinal Chemistry

- Drug Development : this compound serves as a precursor in the synthesis of novel pharmaceuticals aimed at treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Its fluorinated structure may enhance metabolic stability and efficacy compared to non-fluorinated analogs .

- Case Studies : Preclinical studies have shown that compounds related to this amine can inhibit DAT effectively, suggesting potential applications in developing treatments for substance use disorders.

3. Chemical Synthesis

- Building Block : In synthetic organic chemistry, this compound is used as a building block for synthesizing more complex molecules. The presence of the fluorine atom can significantly alter reactivity and selectivity in chemical reactions, making it valuable in developing new materials .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The presence of the fluorine atom enhances the compound's lipophilicity and bioactivity, which may improve its pharmacological profile.

Key Properties:

- Molecular Formula : C9H12FN·HCl

- Molecular Weight : 189.66 g/mol

- Solubility : Soluble in various organic solvents

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for its application in drug development:

1. Binding Affinity

- Evaluating how well this compound binds to various receptors or transporters helps predict its efficacy as a therapeutic agent.

2. Metabolic Stability

Mecanismo De Acción

The mechanism of action of 1-(4-fluorophenyl)propan-2-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific targets and pathways involved .

Comparación Con Compuestos Similares

- 1-(4-Chlorophenyl)propan-2-amine hydrochloride

- 1-(4-Bromophenyl)propan-2-amine hydrochloride

- 1-(4-Methylphenyl)propan-2-amine hydrochloride

Comparison: 1-(4-Fluorophenyl)propan-2-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (chlorine, bromine, or methyl groups), the fluorine atom imparts distinct electronic and steric properties, making this compound particularly valuable in research applications .

Actividad Biológica

1-(4-Fluorophenyl)propan-2-amine hydrochloride, commonly known by its CAS number 459-01-8, is a fluorinated derivative of amphetamine. This compound has garnered attention due to its potential stimulant properties and interactions with neurotransmitter systems, particularly dopamine and norepinephrine. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and comparisons with structurally similar compounds.

This compound has the molecular formula C₉H₁₂FN·HCl and a molecular weight of approximately 189.66 g/mol. The presence of a fluorine atom in the para position of the phenyl ring is believed to enhance its metabolic stability and pharmacological profile compared to non-fluorinated analogs.

The primary mechanism of action for this compound involves its interaction with central nervous system receptors. It is known to increase the release and inhibit the reuptake of key neurotransmitters such as dopamine and norepinephrine, leading to heightened alertness and energy levels. This mechanism is similar to other compounds in the amphetamine class, which are often associated with stimulant effects.

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

- Stimulant Activity : Exhibits increased locomotor activity and alertness in animal models.

- Neurotransmitter Modulation : Increases dopamine and norepinephrine levels, potentially affecting mood and cognition.

- Potential for Abuse : Similar to other amphetamines, it poses risks for abuse and dependency due to its stimulant properties .

Safety Profile

The safety profile of this compound indicates several hazards:

| Hazard Type | Classification |

|---|---|

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

| Respiratory Effects | May cause respiratory irritation |

| Specific Target Organ Toxicity | Affects the respiratory system |

Precautionary measures include protective equipment during handling and immediate medical attention in case of exposure .

Comparative Analysis

To understand the biological activity better, it is useful to compare this compound with related compounds:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 4-Fluoroamphetamine | Fluorinated amphetamine | Lacks propan-2-amino group; more potent |

| Methamphetamine | Methylated amphetamine | Contains a methyl group; higher abuse potential |

| 1-(3-Fluorophenyl)propan-2-amine | Isomeric variant | Different fluorine positioning; altered activity |

| 1-(4-Methylphenyl)propan-2-amine | Methyl-substituted variant | Methyl group instead of fluorine; different effects |

This comparison highlights how structural modifications can lead to variations in biological activity and pharmacological profiles.

Case Studies

Research studies have been conducted to assess the effects of this compound on animal models. One study demonstrated that administration led to significant increases in locomotor activity, indicative of stimulant effects. Additionally, behavioral assessments indicated alterations in anxiety-like behaviors when combined with other psychoactive substances .

Another case study focused on receptor binding assays, revealing that this compound interacts with dopamine D2 receptors, which are critical for regulating mood and reward pathways. These findings suggest potential implications for therapeutic applications but also raise concerns regarding abuse potential .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-7(11)6-8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWYMWZWSCKSMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

459-02-9 (Parent) | |

| Record name | 4-Fluoroamphetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID101348050 | |

| Record name | 4-Fluoroamphetamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-01-8, 64609-06-9 | |

| Record name | 4-Fluoroamphetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoroamphetamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUOROAMPHETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YIJ78M8D5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.